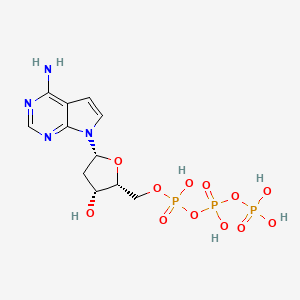
D-Ribose-d-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-d-1 is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
A simple and efficient method for the preparation of α-D-ribose 1-phosphate and 2-deoxy-α-D-ribose 1-phosphate, key intermediates in nucleoside metabolism and important starting compounds for the enzymatic synthesis of various modified nucleosides, has been proposed. It consists of near-irreversible enzymatic phosphorolysis of readily prepared hydroiodide salts of 7-methylguanosine and 7-methyl-2-deoxyguanosine, respectively, in the presence of purine nucleoside phosphorylase .
Industrial Production Methods
Microbial production of D-Ribose involves the use of various microorganisms, such as Bacillus species, which can produce D-Ribose through the pentose phosphate pathway. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
D-Ribose-d-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: D-Ribose can be oxidized to ribonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of D-Ribose can be achieved using reducing agents like sodium borohydride to produce ribitol.
Major Products Formed
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Acetylated derivatives of D-Ribose
Scientific Research Applications
D-Ribose-d-1 has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various nucleosides and nucleotides.
Biology: Plays a crucial role in the synthesis of RNA and DNA, making it essential for genetic research.
Medicine: D-Ribose supplementation has been shown to improve energy levels in patients with chronic fatigue syndrome and fibromyalgia. .
Mechanism of Action
D-Ribose-d-1 exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated to yield ribose-5-phosphate, which contributes to adenosine triphosphate production and nucleotide synthesis. This pathway is crucial for maintaining cellular energy levels and supporting various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Deoxyribose: A structural analog of D-Ribose, essential for DNA synthesis.
Arabinose: Another pentose sugar, similar in structure but with different functional properties.
Xylose: A pentose sugar found in plant cell walls.
Uniqueness of D-Ribose-d-1
This compound stands out due to its specific role in the synthesis of adenosine triphosphate, making it a valuable compound in the field of nutrition and supplements. Its ability to enhance energy levels and improve athletic performance further highlights its uniqueness .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D |
InChI Key |
PYMYPHUHKUWMLA-YDRXQUNVSA-N |
Isomeric SMILES |
[2H][C@](C=O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)










![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
